molecular formula C14H18N4O B8535439 (7-Amino-1H-indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone

(7-Amino-1H-indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone

Cat. No.: B8535439
M. Wt: 258.32 g/mol
InChI Key: UYGLDYWRZSKBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Amino-1H-indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone is a useful research compound. Its molecular formula is C14H18N4O and its molecular weight is 258.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

(7-amino-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C14H18N4O/c1-17-5-7-18(8-6-17)14(19)12-9-10-3-2-4-11(15)13(10)16-12/h2-4,9,16H,5-8,15H2,1H3

InChI Key

UYGLDYWRZSKBRC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(N2)C(=CC=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product of Example 8, (4-Methyl-piperazin-1-yl)-(7-nitro-1H-indol-2-yl)-methanone (6.4 g, 22.2 mmol), was dissolved in CH3OH (110 mL). At room temperature, ammonium formate (14.0 g, 222 mmol) was added, followed by 10% palladium on carbon (2.4 g, 2.22 mmol). The reaction mixture was heated to reflux for forty min, cooled, and then filtered through a celite pad. The filtrate was concentrated, and the residue was purified via silica gel chromatography (3-10% 2 M ammonia in methanol/dichloromethane) to give the title compound (4.4 g, 76.7%) as an off-white solid. 1H NMR (400 MHz, CDCl3/CD3OD): δ 7.08 (d, J=7.83 Hz, 1H), 6.94 (t, J=7.83 Hz, 1H), 6.73 (s, 1H), 6.58 (d, J=7.63 Hz, 1H), 4.12 (s, 2H), 3.92 (br s, 4H), 2.51 (br s, 4H), 2.34 (s, 3H). MS (electrospray): exact mass calculated for C14H18N4O, 258.15; m/z found, 259.1 [M+H]+.
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(4-Methyl-piperazin-1-yl)-(7-nitro-1H-indol-2-yl)-methanone
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
catalyst
Reaction Step Three
Yield
76.7%

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